REACTION_CXSMILES
|
CN.O=[C:4]1[C:8]2([CH2:12][CH2:11][CH2:10][CH2:9]2)[CH2:7][N:6]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:5]1.[BH3-][C:21]#[N:22].[Na+]>>[CH3:21][NH:22][CH:4]1[C:8]2([CH2:12][CH2:11][CH2:10][CH2:9]2)[CH2:7][N:6]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:5]1 |f:2.3|
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
5.92 g
|
Type
|
reactant
|
Smiles
|
O=C1CN(CC12CCCC2)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
4.69 g
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the reaction mixture was stirred at rt overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After addition
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Type
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STIRRING
|
Details
|
The resulting mixture was stirred at rt for 2 h
|
Duration
|
2 h
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (EtOAc, 100%)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CNC1CN(CC12CCCC2)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.28 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |